molecular formula C8H15NO6 B077288 N-Acetyl-beta-D-galactosamine CAS No. 14131-60-3

N-Acetyl-beta-D-galactosamine

Cat. No. B077288
CAS RN: 14131-60-3
M. Wt: 221.21 g/mol
InChI Key: OVRNDRQMDRJTHS-JAJWTYFOSA-N
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Description

N-Acetyl-beta-D-galactosamine (GalNAc) is a monosaccharide that is commonly found in glycoproteins and glycolipids . It is an essential component of the O-linked glycosylation pathway, which is responsible for the modification of proteins and lipids in cells. It has a role as an epitope and is the N-acetyl derivative of galactosamine .


Molecular Structure Analysis

N-Acetyl-beta-D-galactosamine has a molecular formula of C8H15NO6 and a molecular weight of 221.21 g/mol . Its IUPAC name is N - [ (2 R ,3 R ,4 R ,5 R ,6 R )-2,4,5-trihydroxy-6- (hydroxymethyl)oxan-3-yl]acetamide . The structure of N-acetyl-beta-D-galactosamine has been studied using high-resolution rotational spectroscopy .


Chemical Reactions Analysis

N-acetylgalactosamine is used in the synthesis of GalNAc glycosides . The use of N-acetylgalactosamine aided targeting technology has advanced the field profoundly .


Physical And Chemical Properties Analysis

N-acetyl-beta-D-galactosamine has a molecular weight of 221.21 g/mol . Its IUPAC name is N - [ (2 R ,3 R ,4 R ,5 R ,6 R )-2,4,5-trihydroxy-6- (hydroxymethyl)oxan-3-yl]acetamide .

Scientific Research Applications

  • Optical Sensors for HEX(NAG) Enzyme : N-Acetyl-beta-D-galactosamine is involved in the activity of HEX(NAG) enzymes which are crucial in medical diagnostics and chemotherapy. Recent advances in optical sensors for these enzymes have applications in assessing kidney health, detecting and treating infectious diseases, imaging cancer, treating lysosomal disorders, and in chemical biology (Morsby & Smith, 2022).

  • Plant Lectins Specific for N-Acetyl-β-D-Galactosamine : This sugar moiety's ubiquity in cell surface glycoproteins and its interaction with specific lectins may significantly influence cell adhesion phenomena. The article specifically discusses the lectin from winged beans (Psophocarpus tetragonolobus) (Basu & Appukuttan, 1983).

  • Role in Blood Group A Antigenicity : A study on human serum and erythrocyte membranes showed that an enzyme catalyzing the transfer of N-acetyl-D-galactosamine might be responsible for blood group A antigenicity (Kim et al., 1971).

  • Metabolism in Rat Liver : Research on rat liver suggests that N-Acetyl-beta-D-galactosamine is primarily utilized via the galactose metabolism pathway. This metabolism results in various products like UDP-glucosamine, UDP-galactosamine, and N-acetylgalactosamine 1-phosphate (Maley et al., 1968).

  • Role in Cancer and Potential as a Drug Target : UDP-N-acetyl-D-galactosamine:polypeptide N-acetylgalactosaminyl transferase-6 (pp-GalNAc-T6) is involved in O-glycosylation of proteins, which is crucial in cell-cell adhesion and immune recognition. It has been shown to be upregulated in various cancers and holds potential as a target for chemotherapy (Banford & Timson, 2016).

  • Biomedical Applications of Immobilized β-d-N-Acetyl-Hexosaminidase : This enzyme, which catalyzes the cleavage of N-acetyl-D-galactosamine, has applications in antifungal activity, degradation of biological substrates, and treatment of Tay-Sachs and Sandhoff diseases. Its stable immobilization on polylactic acid (PLA) films has promising biotechnological and biomedical applications (Calzoni et al., 2021).

Safety And Hazards

When handling N-acetyl-beta-D-galactosamine, it is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The use of N-acetylgalactosamine aided targeting technology has advanced the field profoundly and by now a dozen of N-acetylgalactosamine therapeutics for these indications have been approved for clinical use or have progressed to clinical trial stage 2 to 3 testing . This technology, in combination with major advances in oligonucleotide stability allows safe and durable intervention in targets that were previously deemed undruggable .

properties

IUPAC Name

N-[(2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-JAJWTYFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601260928
Record name 2-(Acetylamino)-2-deoxy-β-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetyl-b-D-galactosamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000853
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

beta-N-ACETYL-D-GALACTOSAMINE

CAS RN

14131-60-3
Record name 2-(Acetylamino)-2-deoxy-β-D-galactopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14131-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-D N-Acetylgalactosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014131603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Acetylamino)-2-deoxy-β-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-N-ACETYL-D-GALACTOSAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM15WK8O5T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-Acetyl-b-D-galactosamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000853
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

N-Acetylhexosamine dialdose may, for example, be manufactured by oxidation of the 6-position of N-acetylhexosamine either chemically or enzymatically. An example of the chemical oxidation is a Fenton method where oxidation is carried out with hydrogen peroxide in the presence of a ferrous salt while that of the enzymatic oxidation is an oxidation using galactose oxidase [EC 1.1.3.9; Cooper, et al.; The Journal of Biological Chemistry, volume 234, pages 445-448 (1959)]. Oxidation of N-acetyl-D-galactosamine with galactose oxidase gives N-acetylgalactosamine dialdose.
[Compound]
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N-Acetylhexosamine dialdose
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
Y Aramaki, M Murai, S Tsuchiya - Immunology, 1993 - ncbi.nlm.nih.gov
… inhibited by the addition of N-acetyl-beta-D-galactosamine. The binding of modified Gc … of N-acetyl-beta-D-galactosamine, and was dependent on N-acetyl-beta-D-galactosamine …
Number of citations: 5 www.ncbi.nlm.nih.gov
MS Pavao - Brazilian Journal of Medical and Biological Research …, 1996 - europepmc.org
… at the 6-position of the N-acetyl-beta-D-galactosamine units. In contrast to mammalian dermatan … These data suggest that the 4-O-sulfation of N-acetyl-beta-D-galactosamine residues is …
Number of citations: 12 europepmc.org
J Schottelius - Parasitology research, 1992 - Springer
… The agglutination reactions could be inhibited by the homologous sugarsN-acetyl-beta-d-glucosamine,N-acetyl-beta-d-galactosamine, and alpha-d-mannose. Fluorescence tests …
Number of citations: 15 link.springer.com
MSG Pavão - Anais da Academia Brasileira de Ciências, 2002 - SciELO Brasil
… and 4-O-sulfated N-acetyl-beta-D-galactosamine residues is a potent anticoagulant due to a … in this case sulfated at O-6 of the N-acetyl-beta-D-galactosamine units, has no in vitro or in …
Number of citations: 35 www.scielo.br
JY Shagam - 1986 - search.proquest.com
The presence of NH (, 4) Cl in the bacterial environment inhibits the attachment of many N (, 2) fixing bacteria, including Azospirillum brasilense, to their respective hosts. A. brasilense …
Number of citations: 2 search.proquest.com
JE Purdy - 1996 - search.proquest.com
… In this work, amebic gene regulation is explored using the promoter for the heavy subunit of the N-acetyl-$\beta $-D-galactosamine-specific adhesin (hgl) which has been implicated in …
Number of citations: 2 search.proquest.com
U Henssge, T Do, DR Radford, SC Gilbert… - … journal of systematic …, 2009 - ncbi.nlm.nih.gov
Actinomyces naeslundii is an important early colonizer in the oral biofilm and consists of three genospecies (1, 2 and WVA 963) which cannot be readily differentiated using …
Number of citations: 98 www.ncbi.nlm.nih.gov
HC Blair, SL Teitelbaum, PA Schimke… - Journal of cellular …, 1988 - Wiley Online Library
… two enzymes were separated with an N-acetyl-beta-D-galactosaminesepharose 4-B column (… and p-nitrophenyl-N-acetylbeta-D-galactosamine. Purity was assessed with SDSPAGE and …
Number of citations: 35 onlinelibrary.wiley.com
E Guetta, L Peleg - Prenatal Diagnosis, 2008 - Springer
Tay-Sachs disease is an autosomal recessive storage disease caused by the impaired activity of the lysosomal enzyme hexosaminidase A. In this fatal disease, the sphingolipid GM2 …
Number of citations: 11 link.springer.com
MSG Pavao, KRM Aiello, CC Werneck… - Journal of Biological …, 1998 - Baltimore [etc.]
Number of citations: 0

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